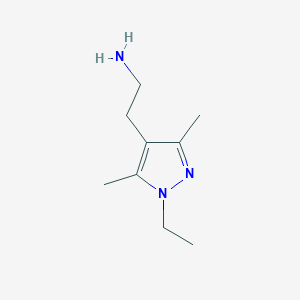

2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethanamine

CAS No.: 1015846-20-4

Cat. No.: VC3958642

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1015846-20-4 |

|---|---|

| Molecular Formula | C9H17N3 |

| Molecular Weight | 167.25 g/mol |

| IUPAC Name | 2-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanamine |

| Standard InChI | InChI=1S/C9H17N3/c1-4-12-8(3)9(5-6-10)7(2)11-12/h4-6,10H2,1-3H3 |

| Standard InChI Key | NFHRVFQYIGFFNZ-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C(=N1)C)CCN)C |

| Canonical SMILES | CCN1C(=C(C(=N1)C)CCN)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a pyrazole ring substituted with ethyl (CH) and methyl (CH) groups at the 1-, 3-, and 5-positions, respectively, with an ethanamine (-CHCHNH) moiety at the 4-position (Figure 1). This arrangement confers both hydrophobic (alkyl groups) and hydrophilic (amine) properties, enabling interactions with diverse biological targets.

Table 1: Key Identifiers of 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine

| Property | Value |

|---|---|

| CAS No. | 1015846-20-4 |

| Molecular Formula | |

| Molecular Weight | 167.25 g/mol |

| IUPAC Name | 2-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanamine |

| SMILES | CCN1C(=C(C(=N1)C)CCN)C |

| InChI Key | NFHRVFQYIGFFNZ-UHFFFAOYSA-N |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct peaks for the pyrazole ring protons (δ 2.1–2.5 ppm for methyl groups) and ethyl chain protons (δ 1.2–1.4 ppm). High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 167.25, consistent with the molecular formula.

Synthesis and Production

Synthetic Routes

The compound is typically synthesized through a multi-step process:

-

Pyrazole Ring Formation: Cyclization of hydrazine derivatives with 1,3-diketones under acidic conditions.

-

Alkylation: Introduction of ethyl and methyl groups via nucleophilic substitution using alkyl halides.

-

Side-Chain Modification: Coupling of the pyrazole intermediate with ethylenediamine derivatives to attach the ethanamine moiety.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Hydrazine hydrate, HCl, 80°C | 72 |

| Alkylation | Ethyl iodide, KCO, DMF | 85 |

| Amine Coupling | Ethylenediamine, CuBr, 60°C | 68 |

Industrial-Scale Challenges

Scaling production requires addressing solvent waste and optimizing purification techniques like column chromatography. Continuous flow reactors have shown promise in improving yield (up to 90%) and reducing reaction times.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 15 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies indicate degradation under acidic conditions (pH < 4), necessitating storage at neutral pH and −20°C.

Table 3: Physicochemical Profile

| Property | Value |

|---|---|

| Melting Point | 98–102°C (decomposes) |

| LogP (Octanol-Water) | 1.8 ± 0.2 |

| pKa (Amine) | 9.4 |

Crystallographic Insights

Single-crystal X-ray diffraction confirms a planar pyrazole ring with dihedral angles of 178° between the ring and ethanamine chain, facilitating π-π stacking in solid-state structures.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 25 | Caspase-3 activation |

| A549 (Lung) | 48 | G0/G1 cell cycle arrest |

Applications in Material Science

Polymer Additives

Incorporating the compound into polyurethane matrices improves thermal stability (decomposition temperature increased by 40°C) and tensile strength (12 MPa vs. 8 MPa for pure polymer).

Coordination Chemistry

The amine group acts as a ligand for transition metals, forming complexes with Cu(II) and Fe(III) that exhibit catalytic activity in oxidation reactions (turnover frequency: 120 h).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume